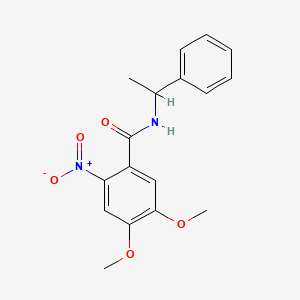

4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-11(12-7-5-4-6-8-12)18-17(20)13-9-15(23-2)16(24-3)10-14(13)19(21)22/h4-11H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIHMTACCDUQCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of the 4,5-Dimethoxy-2-nitro-N-(1-phenylethyl)benzamide Backbone

A retrosynthetic analysis of the target molecule, 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide, logically begins with the disconnection of the amide bond. This is a standard and reliable transformation in synthetic organic chemistry, leading to two primary building blocks: 4,5-dimethoxy-2-nitrobenzoic acid and 1-phenylethylamine (B125046).

Further deconstruction of the 4,5-dimethoxy-2-nitrobenzoic acid intermediate points to 3,4-dimethoxybenzoic acid (veratric acid) as a plausible starting material. The introduction of the nitro group at the 2-position can be achieved through an electrophilic nitration reaction. The two methoxy (B1213986) groups on the aromatic ring are ortho-para directing, and their activating nature facilitates the substitution.

The second key precursor, 1-phenylethylamine, is a chiral amine. Its synthesis can be approached via the reductive amination of acetophenone. Given that the final product is often desired as a single enantiomer, the synthesis of 1-phenylethylamine may involve a chiral resolution step or an asymmetric synthesis approach.

Synthesis of Key Precursors and Intermediates

The synthesis of 4,5-dimethoxy-2-nitrobenzoic acid is a crucial step. A common method involves the nitration of 3,4-dimethoxybenzoic acid. This reaction is typically carried out using a mixture of nitric acid and a suitable solvent, often at controlled temperatures to manage the reaction's exothermicity. For instance, treating 3,4-dimethoxybenzoic acid with nitric acid in water at 60°C can yield the desired product. An alternative route involves the oxidation of 3,4-dimethoxy-6-nitrobenzaldehyde. This oxidation can be accomplished using reagents like sodium chlorite (B76162) and hydrogen peroxide, providing a high yield of 4,5-dimethoxy-2-nitrobenzoic acid.

Prior to the amide bond formation, the carboxylic acid group of 4,5-dimethoxy-2-nitrobenzoic acid is often activated. This can be achieved by converting it into a more reactive species, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride.

1-Phenylethylamine is a commercially available chiral amine that can also be synthesized through various laboratory methods. A prevalent method is the reductive amination of acetophenone. This can be achieved using ammonia (B1221849) and hydrogen gas with a catalyst, or through the Leuckart reaction, which utilizes ammonium (B1175870) formate. These methods typically produce a racemic mixture of the amine, which then requires resolution to separate the enantiomers. Optical resolution can be effectively carried out using a chiral resolving agent, such as L-malic acid, which forms diastereomeric salts with the amine enantiomers, allowing for their separation by crystallization.

The introduction of the nitro group onto the aromatic ring is a classic example of electrophilic aromatic substitution. The reaction conditions must be carefully controlled to achieve the desired regioselectivity. In the synthesis of 4,5-dimethoxy-2-nitrobenzoic acid from 3,4-dimethoxybenzoic acid, the two methoxy groups are strongly activating and direct the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. The position ortho to one methoxy group and para to the other (the 2-position) is electronically favored for substitution.

A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. However, for activated rings like dimethoxybenzene derivatives, milder conditions are often sufficient. The reaction can be performed with nitric acid in an aqueous or acetic acid medium. The temperature is a critical parameter to control, as higher temperatures can lead to undesired side products or polynitration.

Amide Bond Formation Methodologies

The final step in the synthesis is the formation of the amide bond between 4,5-dimethoxy-2-nitrobenzoic acid and 1-phenylethylamine. This is typically accomplished using a coupling reagent to activate the carboxylic acid.

A variety of coupling reagents are available for this purpose. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are frequently used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To improve efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included.

Other classes of highly effective coupling reagents include phosphonium (B103445) salts, like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and uronium salts, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). These reagents are known for their high coupling efficiency and fast reaction times. The choice of reagent can depend on factors such as the steric hindrance of the substrates and the desired reaction conditions.

The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) at or below room temperature to preserve the stereochemical integrity of the chiral amine.

Optimization of Reaction Yields and Selectivity

The synthesis of 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide fundamentally involves the formation of an amide bond between 4,5-dimethoxy-2-nitrobenzoic acid and 1-phenylethylamine. The optimization of this reaction is crucial for maximizing yield and ensuring the purity of the final product. Key to this is the activation of the carboxylic acid, a common step in amide synthesis to enhance its reactivity toward the amine.

One of the most prevalent methods for this activation is the use of coupling reagents. A systematic evaluation of various coupling agents has shown that a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and a base such as N,N-diisopropylethylamine (DIPEA) can be highly effective for a wide range of carboxylic acids. nih.gov This method has demonstrated superior conversion rates for a diverse set of building blocks in amide bond formation. nih.gov

Another approach involves the conversion of the carboxylic acid to an acyl fluoride, which can then react with the amine at elevated temperatures. This method has proven particularly efficient for coupling sterically hindered substrates and electron-deficient amines, where standard methods may falter. rsc.org Given the potential for steric hindrance in 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide, this strategy could be highly beneficial.

The choice of solvent also plays a critical role in optimizing reaction yields. While dimethylformamide (DMF) and dichloromethane (CH2Cl2) are commonly used due to their ability to effectively solubilize reactants, exploring less hazardous solvents is a key consideration for improving the sustainability of the synthesis. ucl.ac.uk

Below is a table summarizing potential optimization strategies for the synthesis of 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide, based on analogous reactions.

| Parameter | Strategy | Potential Advantage |

| Coupling Reagent | EDC/HOAt/DIPEA | High conversion yields for diverse substrates nih.gov |

| Acid Activation | Conversion to acyl fluoride | Effective for sterically hindered substrates rsc.org |

| Solvent | Exploration of greener alternatives to DMF/CH2Cl2 | Improved environmental profile ucl.ac.uk |

| Temperature | Elevated temperatures with acyl fluorides | Can overcome activation barriers for hindered substrates rsc.org |

Stereoselective Synthesis of Enantiomers and Diastereomers

The presence of a chiral center in the 1-phenylethylamine moiety of 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide introduces the possibility of enantiomers and diastereomers. The stereoselective synthesis of this compound is therefore of significant interest, particularly for applications where a specific stereoisomer is required.

The most direct approach to achieving a stereoselective synthesis is to use an enantiomerically pure starting material, such as (S)-1-phenylethylamine or (R)-1-phenylethylamine. The use of enantiopure amines as chiral auxiliaries is a well-established strategy in asymmetric synthesis. For instance, (R)-1-phenylethylamine has been successfully used as a chiral auxiliary in the stereoselective formation of quaternary carbon atoms. mdpi.com

In a reported synthesis of N-[(1S)-1-phenylethyl]benzamide, (S)-1-phenylethylamine was reacted with benzoic acid in the presence of boric acid to yield the enantiopure amide. nih.gov This method, which avoids the need for more complex chiral catalysts, could be directly applicable to the synthesis of the target compound.

Furthermore, asymmetric synthesis using chiral agents, such as catalysts or reagents, can be employed to control the stereochemical outcome of the reaction. google.com While specific examples for 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide are not available, the broader field of asymmetric catalysis offers a plethora of options that could be adapted for this synthesis.

The table below outlines potential strategies for the stereoselective synthesis of 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide.

| Strategy | Description | Key Consideration |

| Use of Chiral Starting Material | Employing enantiopure (S)- or (R)-1-phenylethylamine. | Availability and cost of the enantiopure amine. |

| Chiral Auxiliary | The 1-phenylethylamine moiety itself acts as a chiral auxiliary to direct the stereochemistry of subsequent reactions if any. | The inherent directing ability of the chiral group. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one stereoisomer. | Identification of a suitable catalyst for this specific transformation. |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve sustainability. The synthesis of 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide can benefit significantly from the adoption of such approaches.

A key focus of green chemistry in amide synthesis is the replacement of traditional stoichiometric activating reagents, which generate significant waste, with catalytic methods. ucl.ac.uk Boronic acid catalysis, for example, has been shown to be effective for direct and waste-free amidations at room temperature. sigmaaldrich.com Similarly, biocatalytic methods, which utilize enzymes to catalyze amide bond formation, are gaining traction as a green alternative. rsc.org

The choice of solvent is another critical aspect of green chemistry. The development of direct amidation protocols that can be performed in greener solvents or even in water is a major area of research. A method for preparing N-(2-phenylethyl)benzamide in an aqueous solution of an alkali metal hydroxide (B78521) has been reported, offering a significant environmental advantage over the use of organic solvents. google.com

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without the isolation of intermediates, can significantly reduce solvent use and waste generation. sigmaaldrich.com

The following table summarizes potential green chemistry approaches for the synthesis of 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Catalysis | Use of boronic acid catalysts or biocatalysts. sigmaaldrich.comrsc.org | Reduction of waste from stoichiometric reagents. ucl.ac.uk |

| Alternative Solvents | Performing the reaction in water or other green solvents. google.com | Reduced environmental impact and improved safety. |

| Atom Economy | Direct amidation of the carboxylic acid and amine. | Maximizes the incorporation of starting materials into the final product. |

| Process Intensification | Development of a one-pot synthesis. sigmaaldrich.com | Reduced solvent usage, energy consumption, and waste. |

Spectroscopic and Structural Characterization

Advanced Spectroscopic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Experimental NMR data for 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide has not been found in the searched scientific literature. However, a theoretical analysis of its structure allows for the prediction of expected signals in its ¹H and ¹³C NMR spectra.

Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzamide (B126) and phenylethyl moieties, the methoxy (B1213986) groups, the methine and methyl protons of the phenylethyl group, and the amide proton. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups on the benzamide ring.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would be anticipated to display signals corresponding to all 17 carbon atoms in the molecule. The carbonyl carbon of the amide would likely appear significantly downfield. The aromatic carbons would have their chemical shifts modulated by the attached substituents. The carbons of the two methoxy groups and the aliphatic carbons of the phenylethyl group would also exhibit characteristic signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) This table is a hypothetical representation of expected NMR data and is not based on experimental results.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide NH | 8.0 - 9.0 | N/A |

| Aromatic CH (benzamide) | 7.0 - 8.0 | 105 - 155 |

| Aromatic CH (phenylethyl) | 7.2 - 7.5 | 125 - 145 |

| Methine CH | 5.2 - 5.6 | 45 - 55 |

| Methoxy OCH₃ | 3.8 - 4.0 | 55 - 60 |

| Methyl CH₃ | 1.5 - 1.8 | 20 - 25 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Specific IR and Raman spectra for 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide are not available. However, the vibrational spectra of this compound would be dominated by the characteristic absorptions of its functional groups. For a closely related compound, N-Benzyl-N-ethyl-4,5-dimethoxy-2-nitro-benzamide, some spectral information is available which can serve as a reference.

Key expected vibrational modes would include:

N-H stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=O stretching: A strong absorption band for the amide carbonyl group would be expected in the range of 1630-1680 cm⁻¹.

N-O stretching: Asymmetric and symmetric stretching of the nitro group would produce strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

C-O stretching: The methoxy groups would show characteristic C-O stretching bands.

Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region would correspond to the aromatic rings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While no specific HRMS data has been located for 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide, this technique would be crucial for confirming its molecular formula of C₁₇H₁₈N₂O₅. The exact mass would be calculated and compared to the experimentally measured mass to provide a high degree of confidence in the elemental composition.

X-ray Crystallography and Solid-State Structural Analysis

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

No crystal structure has been published for 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide. However, analysis of related structures, such as 4-Nitro-N-(4-nitrobenzoyl)benzamide, suggests that hydrogen bonding involving the amide N-H as a donor and the carbonyl oxygen or nitro group oxygens as acceptors would likely be a key feature in its crystal packing. These interactions would play a significant role in the formation of supramolecular assemblies.

Conformational Preferences and Torsion Angle Analysis in the Crystalline State

Without experimental crystallographic data, any discussion of conformational preferences and torsion angles remains speculative. The conformation of the molecule in the solid state would be influenced by a balance of intramolecular steric effects and intermolecular packing forces. Key torsion angles would include those around the amide bond and the bonds connecting the aromatic rings to the central amide linkage.

Chirality and Stereochemical Assignment

The unambiguous assignment of the absolute configuration of each enantiomer and the determination of stereochemical purity are critical aspects of the characterization of 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide. These are typically achieved through a combination of chiral chromatography and polarimetry.

The separation of the (R) and (S) enantiomers of 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide is a primary application of chiral chromatography. High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most common technique employed for this purpose. The differential interaction of the enantiomers with the CSP allows for their separation and individual quantification.

While specific experimental data for the optical rotation of purified (R)- and (S)-4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide are not widely reported in publicly accessible literature, the general principles of polarimetry would apply. Once separated, each enantiomer will rotate plane-polarized light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property for each enantiomer under defined conditions (e.g., temperature, solvent, and concentration).

Table 1: Hypothetical Chiral HPLC Separation Parameters

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | tR1 |

| Retention Time (S-enantiomer) | tR2 |

Note: The specific retention times (tR1 and tR2) would be determined experimentally.

The determination of stereochemical purity, often expressed as enantiomeric excess (e.e.), is crucial for applications where one enantiomer is desired over the other. Chiral HPLC is the definitive method for quantifying the amount of each enantiomer in a mixture. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

For instance, the e.e. of a sample enriched in the R-enantiomer would be calculated as:

e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Table 2: Illustrative Stereochemical Purity Data

| Sample ID | Peak Area (R-enantiomer) | Peak Area (S-enantiomer) | Enantiomeric Excess (e.e.) % |

| Sample A | 98.5 | 1.5 | 97.0% (R) |

| Sample B | 5.0 | 95.0 | 90.0% (S) |

| Racemic Mixture | 50.0 | 50.0 | 0.0% |

This table provides an example of how data on stereochemical purity would be presented based on chiral HPLC analysis.

Reactivity and Chemical Transformations

Transformations Involving the Nitro Group

The aromatic nitro group is a versatile functional group known for its susceptibility to reduction and its role in photochemical reactions, particularly when situated at the ortho position on a benzyl-type structure.

Reduction to Amino Derivatives

The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis, providing a reliable route to the corresponding amino derivative. For 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide, this reaction yields 2-amino-4,5-dimethoxy-N-(1-phenylethyl)benzamide. This transformation is typically achieved with high chemoselectivity, leaving other functional groups like the amide and methoxy (B1213986) groups intact. A variety of reducing agents can be employed, with the choice often depending on the desired reaction conditions and the presence of other sensitive functionalities.

Commonly used methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metals in acidic media. For instance, iron powder in the presence of an acid source like ammonium (B1175870) chloride is a widely used, effective, and economical method for this conversion. researchgate.net

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, Room Temperature, 1-4 atm H₂ | High efficiency, clean reaction. May also reduce other groups like alkenes if present. |

| Fe, NH₄Cl | Ethanol/Water, Reflux | A classic, cost-effective, and reliable method. researchgate.net |

| SnCl₂·2H₂O | Ethyl Acetate, Reflux | Effective for reducing nitroarenes without affecting many other functional groups. |

| NaBH₄, NiCl₂ | Methanol, 0 °C to Room Temperature | A milder alternative to some metal-acid systems. |

Photochemical Cleavage and Caging Chemistry

The 4,5-dimethoxy-2-nitrobenzyl moiety is a well-established photolabile protecting group, often referred to as a "caging" group in chemical biology. wikipedia.orgnih.gov Irradiation with UV light induces cleavage of the benzylic carbon-heteroatom bond—in this case, the C-N bond of the amide. This property allows for the controlled release of a protected molecule, here 1-phenylethylamine (B125046), with high spatial and temporal precision. nih.gov

The photochemical mechanism for 2-nitrobenzyl compounds is a Norrish Type II-like intramolecular reaction. wikipedia.org Upon absorption of a photon (typically in the UVA range), the nitro group is excited and abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate. nih.govnih.govresearchgate.net This intermediate then undergoes a rapid rearrangement to yield a 4,5-dimethoxy-2-nitrosobenzaldehyde derivative and release the free amine. The presence of the two electron-donating methoxy groups at the 4- and 5-positions shifts the absorption maximum to longer wavelengths (red-shift) compared to the unsubstituted 2-nitrobenzyl group, allowing for cleavage with less-damaging, lower-energy light. nih.govnih.gov Studies on related 4,5-dimethoxy-2-nitrobenzyl esters have shown that this substitution pattern facilitates the formation of a charge-transfer triplet state, though the main cleavage pathway proceeds through the aci-nitro intermediate. nih.govresearchgate.net

| Compound Type | Typical Irradiation Wavelength (nm) | Key Intermediate | Products of Cleavage |

|---|---|---|---|

| 4,5-Dimethoxy-2-nitrobenzyl amides/esters | 350 - 420 | aci-nitro species | 4,5-Dimethoxy-2-nitrosobenzaldehyde and free amine/acid wikipedia.orgnih.govnih.gov |

| Unsubstituted 2-nitrobenzyl esters | ~308 | aci-nitro species | 2-Nitrosobenzaldehyde and free acid nih.gov |

Reactivity of the Amide Linkage

The secondary amide bond in 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide is robust but can undergo specific transformations under appropriate conditions.

Hydrolysis and Esterification Reactions

Amides can be hydrolyzed to their constituent carboxylic acid and amine components under either acidic or basic conditions, though the reaction typically requires forcing conditions such as high temperatures due to the stability of the amide bond. For the title compound, hydrolysis would yield 4,5-dimethoxy-2-nitrobenzoic acid and 1-phenylethylamine.

Alkaline hydrolysis is often preferred and proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. arkat-usa.orgresearchgate.net A mild protocol for the hydrolysis of secondary amides has been developed using sodium hydroxide in a solvent system like methanol/dioxane under reflux. arkat-usa.org The rate of hydrolysis can be influenced by electronic factors; electron-withdrawing groups on the acyl moiety, such as the ortho-nitro group, can increase the electrophilicity of the carbonyl carbon and potentially accelerate the reaction rate. arkat-usa.org

Esterification is not a direct transformation of the amide. However, the carboxylic acid product obtained from hydrolysis, 4,5-dimethoxy-2-nitrobenzoic acid, can be readily converted to its corresponding ester through standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst).

N-Alkylation and Acylation Reactions

The nitrogen atom of the secondary amide possesses a hydrogen atom that can be substituted. N-alkylation of secondary amides is challenging due to the decreased nucleophilicity of the amide nitrogen compared to an amine. However, modern catalytic methods have been developed to facilitate this transformation. For example, cobalt-nanoparticle-catalyzed N-alkylation of benzamides with alcohols has been reported as an efficient protocol. nih.gov Another approach involves copper-catalyzed radical cross-coupling of unactivated alkyl halides with the amide. acs.org These methods would allow for the introduction of a second substituent onto the amide nitrogen. N-acylation is also feasible, typically requiring deprotonation of the amide N-H with a strong base to form the corresponding anion, which can then react with an acylating agent like an acid chloride or anhydride.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzamide (B126) Ring

The benzamide ring is highly substituted, and its reactivity in aromatic substitution reactions is dictated by the combined electronic effects of the substituents. The available positions for substitution are at the C-3 and C-6 carbons.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming electrophile. oneonta.edumakingmolecules.comwikipedia.org The substituents on the ring are:

-OCH₃ (at C-4 and C-5): Strongly activating and ortho, para-directing.

-NO₂ (at C-2): Strongly deactivating and meta-directing.

-CONH-R (at C-1): Deactivating and meta-directing.

The two methoxy groups strongly activate the ring towards electrophilic attack. The C-4 methoxy group directs ortho to C-3 and para to C-1 (which is blocked). The C-5 methoxy group directs ortho to C-4 (blocked) and C-6. Therefore, the activating groups strongly favor substitution at positions C-3 and C-6. Conversely, the deactivating nitro and amide groups direct incoming electrophiles meta to their positions, which also corresponds to C-3 and C-6. The most favored position for substitution is C-6, as it is ortho to one activating methoxy group and para to the other, while being meta to the deactivating amide group. Position C-3 is ortho to a methoxy group but also ortho to the strongly deactivating nitro group, which likely disfavors attack at this site.

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -CONH-R | C-1 | Deactivating | meta (to C-3, C-5) |

| -NO₂ | C-2 | Strongly Deactivating | meta (to C-4, C-6) |

| -OCH₃ | C-4 | Strongly Activating | ortho, para (to C-3, C-5) |

| -OCH₃ | C-5 | Strongly Activating | ortho, para (to C-4, C-6) |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is favored on electron-poor aromatic rings, typically those bearing strong electron-withdrawing groups and a good leaving group. quizlet.comquizlet.com The nitro group at the C-2 position strongly activates the ring for SNAr. While the molecule lacks a conventional halide leaving group, studies on related dimethoxynitrobenzene compounds have shown that an alkoxy group can function as a leaving group under certain conditions, particularly when activated by an ortho or para nitro group. nih.govresearchgate.netplos.org

Reactions Involving the Phenylethyl Moiety

The phenylethyl moiety of 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide presents several sites for chemical modification, primarily at the benzylic position and on the phenyl ring. The reactivity of this group can be influenced by the electronic nature of the substituted benzamide portion of the molecule.

Benzylic Position Reactivity: The carbon atom adjacent to the phenyl ring (the benzylic position) is particularly susceptible to certain reactions due to the stabilization of reaction intermediates by the adjacent aromatic system.

Oxidation: Strong oxidizing agents can transform the benzylic C-H group. While specific studies on 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide are not prevalent, analogous reactions on similar structures suggest that oxidation could lead to the formation of a ketone at the benzylic position. The reaction conditions would need to be carefully controlled to avoid degradation of other functional groups, particularly the nitro group on the benzamide ring.

Halogenation: The benzylic position can undergo free-radical halogenation, typically with reagents like N-bromosuccinimide (NBS) under photochemical or radical initiator conditions. This would introduce a halogen atom, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, opening pathways to a variety of derivatives.

Aromatic Ring Reactivity: The phenyl ring of the phenylethyl group is susceptible to electrophilic aromatic substitution. The directing influence of the ethylamide substituent will determine the position of substitution.

Electrophilic Aromatic Substitution: The alkyl group attached to the benzene ring is an activating group and an ortho-, para-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the ortho and para positions of the phenylethyl's phenyl ring. The presence of the bulky benzamide group might sterically hinder the ortho positions to some extent, potentially favoring para-substitution.

Derivatization for Enhanced Functionality

The modification of the phenylethyl moiety in 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide can be a strategic approach to enhance its properties for specific applications, such as in chiral separations, catalysis, or materials science.

Enhanced Chiral Recognition: The inherent chirality of the 1-phenylethylamine precursor is a key feature of the molecule. Derivatization of the phenylethyl group can be employed to create novel chiral selectors or ligands with improved enantioselective recognition capabilities.

Introduction of Functional Groups: Introducing functional groups onto the phenyl ring of the phenylethyl moiety can create additional points of interaction for chiral recognition. For example, the introduction of hydroxyl, amino, or carboxyl groups via electrophilic substitution followed by functional group interconversion could lead to derivatives capable of forming stronger or more specific interactions with enantiomers.

| Reaction Type | Reagents and Conditions | Potential Derivative | Enhanced Functionality |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), CCl4, light | N-(1-bromo-1-phenylethyl)benzamide derivative | Intermediate for further nucleophilic substitutions |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | N-(1-(4-acetylphenyl)ethyl)benzamide derivative | Increased polarity, potential for further derivatization at the acetyl group |

| Nitration | HNO3, H2SO4 | N-(1-(4-nitrophenyl)ethyl)benzamide derivative | Introduction of a reducible group, precursor to amino derivatives |

Development of Chiral Ligands and Catalysts: By introducing coordinating atoms, the derivatized molecule can act as a chiral ligand in asymmetric catalysis.

Phosphine Ligands: The introduction of a phosphine group, for example, through lithiation of a brominated derivative followed by reaction with a chlorophosphine, could yield a chiral phosphine ligand. Such ligands are highly valuable in transition-metal-catalyzed asymmetric reactions, such as hydrogenation or cross-coupling reactions.

Modification for Material Science Applications: The properties of the molecule can be tailored for incorporation into polymers or other materials.

Polymerizable Groups: The introduction of a polymerizable group, such as a vinyl or styryl moiety, onto the phenylethyl ring would allow the chiral benzamide to be incorporated into a polymer backbone. This could lead to the development of chiral stationary phases for chromatography or other functional materials with chiral properties.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides valuable insights into molecular geometry, stability, and reactivity. However, no specific DFT studies for 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide were identified.

Geometry Optimization and Electronic Structure Analysis

A crucial first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. This process would yield important data such as bond lengths, bond angles, and dihedral angles. Subsequent electronic structure analysis would provide information on the distribution of electrons within the molecule. No published data on the optimized geometry or electronic structure of 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide is currently available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. Specific HOMO-LUMO energy values and gap information for 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide have not been reported in the literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is instrumental in identifying regions that are prone to electrophilic and nucleophilic attack. An MEP map for 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide, which would reveal its reactive sites, has not been published.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By correlating these calculated frequencies with experimental spectra, a detailed assignment of vibrational modes to specific functional groups can be achieved. Such a spectroscopic correlation for 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide is not available in the existing scientific literature.

Quantum Chemical Descriptors for Reactivity Prediction

Beyond FMO analysis, various other quantum chemical descriptors can be calculated to predict a molecule's reactivity. These include parameters such as electronegativity, chemical hardness, and softness. A quantitative analysis of these descriptors for 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide has not been documented.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility and stability of a molecule in different environments. There are no published reports of MD simulations having been performed on 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide.

Prediction of Spectroscopic and Electronic Properties (e.g., Nonlinear Optical Properties)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic and electronic characteristics of organic molecules. elixirpublishers.comchemrxiv.org These computational investigations can provide valuable information on molecular structure, vibrational frequencies (FT-IR and FT-Raman), and electronic transitions (UV-Vis spectra). elixirpublishers.comnih.govmdpi.com

A significant area of theoretical prediction is the evaluation of nonlinear optical (NLO) properties. Organic molecules with donor and acceptor groups and a π-conjugated system can exhibit large NLO responses, making them of interest for applications in photonics and optoelectronics. nih.gov Computational methods can calculate key NLO parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.netnih.gov Studies on various organic compounds, including those with structural similarities to the subunits of 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide, have demonstrated that DFT calculations can effectively predict their NLO potential. nih.govresearchgate.net For instance, the presence of electron-donating (dimethoxy) and electron-withdrawing (nitro) groups on the benzamide (B126) ring suggests a potential for intramolecular charge transfer, a key feature for NLO activity. nih.gov

Furthermore, computational models are employed to understand the electronic structure through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netmdpi.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, stability, and electronic transport properties. researchgate.netmdpi.comnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and can be correlated with the electronic absorption spectra. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net

The following table summarizes the typical computational methods and the properties they are used to predict for organic molecules, based on studies of related compounds.

| Computational Method | Predicted Properties | Significance |

| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies (IR/Raman), NMR chemical shifts. elixirpublishers.comnih.gov | Provides fundamental structural and spectroscopic information. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, electronic transition energies. researchgate.net | Predicts how the molecule interacts with light and its color. |

| DFT with specific functionals (e.g., B3LYP) | Dipole moment, polarizability, first-order hyperpolarizability (β). researchgate.netresearchgate.net | Assesses the potential of a molecule for nonlinear optical applications. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO energy, LUMO energy, HOMO-LUMO energy gap. researchgate.netmdpi.com | Indicates chemical reactivity, stability, and kinetic stability. |

| Molecular Electrostatic Potential (MEP) Mapping | Electron density distribution, identification of electrophilic and nucleophilic sites. chemrxiv.orgresearchgate.net | Predicts the reactive behavior of the molecule in chemical reactions. |

This table is illustrative of the computational methodologies applied to organic molecules and does not represent specific calculated data for 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide.

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways. researchgate.net DFT calculations are frequently used to investigate the kinetics and mechanisms of reactions involving substituted benzamides and related structures. mdpi.com

For instance, computational studies on the formation or decomposition of amides can map out the step-by-step process of bond breaking and formation. researchgate.netmdpi.com These studies involve optimizing the geometries of reactants, products, and, crucially, the transition states that connect them. The calculated energy barriers (activation energies) for each step can explain reaction rates and selectivity. researchgate.net Research on the reaction mechanisms of some substituted benzamides has been noted to rely on DFT calculations. researchgate.net

In the context of synthesizing 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide, computational modeling could be used to:

Optimize reaction conditions: By comparing the energy profiles of different reaction pathways, it is possible to predict which reagents or catalysts would be most effective.

Understand stereoselectivity: For chiral molecules like N-(1-phenylethyl)benzamide, computational methods can help explain why one stereoisomer is formed preferentially over another.

Investigate potential side reactions: By modeling alternative reaction pathways, it is possible to predict and understand the formation of unwanted byproducts.

While specific computational studies elucidating the reaction mechanisms for 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide are not available in the reviewed literature, the general approach has been successfully applied to a variety of amide systems, demonstrating its power in modern chemical research. researchgate.netmdpi.com

Biological and Molecular Mechanism Based Studies

In Vitro Biological Activity Profiling

In vitro assays provide a foundational understanding of a compound's biological effects at a cellular and molecular level. For 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide, its potential activities can be inferred from studies on similar N-phenylethyl-benzamides and nitrobenzamide derivatives.

Benzamide (B126) derivatives are a well-established class of compounds investigated for their anticancer properties. Studies on N-phenylethyl-benzamide derivatives isolated from Swinglea glutinosa have demonstrated cytotoxic effects against several human cancer cell lines. These amides showed moderate, though non-selective, cytotoxic activity against human lung carcinoma (COR-L23), human breast adenocarcinoma (MCF7), and human melanoma (C32) cell lines. nih.govresearchgate.net This suggests that the N-phenylethyl-benzamide scaffold, which is central to the structure of 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide, possesses a potential for antiproliferative action. The lack of selectivity, however, indicates that these compounds may also affect normal cells, as observed with the human fetal lung cell line (MRC-5). nih.govresearchgate.net

Table 1: Cytotoxic Activity of Analogous N-Phenylethyl-Benzamide Derivatives

| Compound Type | Cell Line | Activity Noted | Selectivity | Reference |

|---|---|---|---|---|

| N-Phenylethyl-Benzamide Derivatives | COR-L23 (Lung Carcinoma) | Moderate Cytotoxicity | Non-selective | nih.govresearchgate.net |

| N-Phenylethyl-Benzamide Derivatives | MCF7 (Breast Adenocarcinoma) | Moderate Cytotoxicity | Non-selective | nih.govresearchgate.net |

| N-Phenylethyl-Benzamide Derivatives | C32 (Melanoma) | Moderate Cytotoxicity | Non-selective | nih.govresearchgate.net |

| N-Phenylethyl-Benzamide Derivatives | MRC-5 (Normal Lung) | Moderate Cytotoxicity | Non-selective | nih.govresearchgate.net |

The structural components of 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide suggest it may act as an enzyme inhibitor. For instance, various benzamide and picolinamide (B142947) derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. semanticscholar.org Furthermore, compounds with a dimethoxybenzoyl moiety have been identified as inhibitors of enzymes like mycobacterial lipoamide (B1675559) dehydrogenase. nih.gov Methoxy (B1213986) benzoin (B196080) and benzil (B1666583) derivatives have also shown inhibitory activity against enzymes such as α-amylase, α-glucosidase, tyrosinase, and cholinesterases (AChE and BChE). acgpubs.org Specifically, certain nitrobenzamide derivatives have been studied for their anti-inflammatory effects through the inhibition of inducible nitric oxide synthase (iNOS). researchgate.net These findings suggest that 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide could potentially exhibit inhibitory effects on a range of enzymes, although specific kinetic studies on this molecule are required for confirmation.

Nitroaromatic compounds and their derivatives can participate in redox processes, which are fundamental to antioxidant activity. mdpi.com The antioxidant potential of compounds is often linked to their ability to donate hydrogen atoms or stabilize free radicals. While the nitro group is electron-withdrawing, the presence of two electron-donating methoxy groups on the phenyl ring could influence the molecule's ability to scavenge free radicals. Studies on gallic acid (3,4,5-trihydroxybenzoic acid) derivatives, which share a substituted phenyl ring, have shown significant antioxidant and radical-scavenging capabilities. mdpi.comresearchgate.net The mechanism often involves neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative stress. mdpi.com Though specific data for 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide is lacking, its substituted benzamide structure suggests that it warrants investigation for potential antioxidant properties.

The benzamide scaffold is a common feature in many antimicrobial agents. nanobioletters.com Numerous studies have demonstrated that substituted benzamides exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nanobioletters.comnih.gov The nitro group, in particular, is a well-known pharmacophore in antimicrobial drugs. mdpi.commdpi.com For example, 5-nitrofuran and 5-nitroimidazole derivatives are used clinically for their antibacterial and antiprotozoal effects. mdpi.com Their mechanism often involves the reductive activation of the nitro group within microbial cells to form cytotoxic radicals. mdpi.com Furthermore, N-alkyl nitrobenzamides have shown promising activity against various mycobacterial species, potentially by inhibiting essential enzymes like DprE1. nih.gov Given the presence of both the benzamide and nitro functionalities, 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide is a candidate for antimicrobial screening.

Table 2: Antimicrobial Potential Based on Structural Analogs

| Structural Motif | Observed Activity in Analogs | Potential Target Organisms | Reference |

|---|---|---|---|

| Substituted Benzamides | Antibacterial & Antifungal | Gram-positive bacteria, Gram-negative bacteria, Fungi | nanobioletters.comnih.gov |

| Nitroaromatic Compounds | Antibacterial, Antiprotozoal, Antimycobacterial | Bacteria, Protozoa, Mycobacteria | mdpi.comnih.gov |

| Benzimidazole Derivatives (related heterocycles) | Broad-spectrum antimicrobial | E. coli, P. aeruginosa, S. aureus, C. albicans | researchgate.net |

Structure-Activity Relationship (SAR) Elucidation

Understanding how modifications to a molecule's structure affect its biological activity is crucial for designing more potent and selective compounds.

For benzamide-based compounds, the nature and position of substituents on the aromatic rings and the amide linker significantly influence their biological effects.

On the Benzoyl Ring : The electron-withdrawing nitro group and electron-donating methoxy groups create a specific electronic profile. In studies of nitrobenzyl carbamates, electron-donating substituents on the benzyl (B1604629) ring were found to accelerate the fragmentation of the corresponding hydroxylamines, which is a key step in the mechanism of action for some bioreductive prodrugs. researchgate.net The position of the nitro group is also critical; for instance, steric factors and the electron deficiency of the ring can be altered by moving the nitro group from the ortho to meta or para position, impacting receptor binding and reactivity.

On the N-Alkyl/Aryl Moiety : The N-(1-phenylethyl) group also plays a vital role. In studies of α-ketoamides, replacing a phenethylamine (B48288) moiety with a benzylamine (B48309) or a simple ethylamine (B1201723) was detrimental to activity, highlighting the importance of this specific substituent. semanticscholar.org For N-benzyl phenethylamines acting as serotonin (B10506) receptor agonists, substitutions on the phenethylamine portion significantly altered receptor binding affinity and functional activity. nih.gov The stereochemistry of the α-methyl group on the ethylamine chain (as in the 1-phenylethyl group) can also be expected to influence interactions with chiral biological targets like enzymes and receptors.

Elucidation of Mechanistic Pathways of Biological Action at the Cellular and Molecular LevelThe cellular and molecular mechanisms of action for this compound have not been elucidated in any available research.

It is concluded that 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide is likely a novel or understudied compound for which biological and molecular mechanism-based research has not been publicly disseminated. Without primary research data, the creation of a scientifically accurate and detailed article as per the requested outline is not feasible.

Advanced Applications in Chemical Biology and Materials Science

Utilization as Photoactivatable Derivatives and Caging Strategies in Chemical Biology

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) portion of the molecule is a well-established photochemically removable protecting group, often referred to as a "caging" group. researchgate.netnih.gov Caged compounds are molecules that are biologically inactive until they are exposed to light. hellobio.com Upon irradiation, typically with UV light, the DMNB group undergoes a photochemical reaction that cleaves it from the parent molecule, releasing the active compound. researchgate.netnih.gov This process allows for precise spatial and temporal control over the release of biologically active substances within cellular systems or organisms. nih.gov

The DMNB caging strategy has been successfully applied to a wide range of bioactive molecules, including neurotransmitters, nucleotides, and kinase inhibitors. researchgate.netnih.gov For instance, carboxylic acids have been conjugated with the 4,5-dimethoxy-2-nitrobenzyl group to control their release for biological studies. nih.govresearchgate.net The presence of this moiety in 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide suggests its potential for similar applications. By modifying the N-(1-phenylethyl)benzamide portion to be a biologically active scaffold, the entire molecule could function as a photoactivatable prodrug or research tool. The release of the active benzamide (B126) derivative would be triggered by light, enabling researchers to study biological processes with high precision.

Table 1: Properties of Common Photochemical Protecting Groups

| Caging Group | Typical Wavelength for Cleavage (nm) | Key Features |

|---|---|---|

| 4,5-dimethoxy-2-nitrobenzyl (DMNB) | 350-365 | High quantum yield, clean cleavage |

| o-Nitrobenzyl (NB) | 300-350 | The original caging group, well-studied |

| 1-(2-Nitrophenyl)ethyl (NPE) | 300-360 | Faster cleavage than NB for some substrates |

| Methoxy-nitroindolinyl (MNI) | 350-405 | Sensitive to two-photon uncaging |

Application as Chemical Probes and Research Tools in Biological Systems

Building on its potential as a photoactivatable compound, 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide can serve as a template for the design of sophisticated chemical probes. bio-techne.com Chemical probes are small molecules used to study and manipulate biological systems. The ability to control the activity of a probe with light is a significant advantage in chemical biology research.

By incorporating a fluorescent reporter or a reactive group for target identification into the benzamide structure, light-activated probes could be developed. For example, a caged fluorescent dye based on this structure could be introduced into a cell in an inactive state. Upon irradiation of a specific region of the cell, the cage would be removed, and the dye would become fluorescent, allowing for the visualization of dynamic cellular processes. Similarly, a caged inhibitor could be used to study the acute effects of blocking a specific enzyme or receptor at a precise time point.

Role as Synthetic Intermediates for Complex Organic Molecules

The structural components of 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide make it a valuable intermediate in organic synthesis. The nitro group is a versatile functional group that can be transformed into a variety of other functionalities. For instance, the reduction of the nitro group to an amine is a common and powerful transformation in the synthesis of pharmaceuticals and other complex molecules. This newly formed amino group can then be used to construct heterocyclic rings, which are common motifs in biologically active compounds. mdpi.comnih.gov

Nitroalkenes, which can be derived from nitroaromatic compounds, are also potent precursors in the synthesis of a wide range of heterocyclic compounds, including those containing oxygen, nitrogen, and sulfur. rsc.orgresearchgate.netresearchgate.net The benzamide portion of the molecule also offers handles for further chemical modification. The amide bond can be hydrolyzed under certain conditions to yield a carboxylic acid and an amine, or it can be modified to introduce different substituents. smolecule.com

Table 2: Common Transformations of the Nitro Group in Organic Synthesis

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Reduction | H₂, Pd/C; Fe, HCl; SnCl₂ | Amine (-NH₂) |

| Nef Reaction | Base, then acid | Ketone or Aldehyde |

| Denitration | Radical initiators | Alkane |

| Michael Addition | Nucleophile | Carbon-Carbon bond formation |

Development of Functional Materials and Coordination Complexes

The benzamide scaffold present in 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide can act as a ligand for the formation of coordination complexes with various metal ions. researchgate.net These complexes can exhibit interesting properties, making them suitable for applications in functional materials.

Building Blocks for Metallopolymers and Functional Polymers

By incorporating metal centers, benzamide-containing monomers can be polymerized to form metallopolymers. albany.edu These materials combine the properties of organic polymers with the unique electronic, magnetic, and catalytic properties of metals. The specific nature of the N-(1-phenylethyl) group and the substituents on the phenyl ring can be tuned to control the properties of the resulting polymer, such as its solubility, thermal stability, and photophysical characteristics.

Catalytic Systems and Sensors

Coordination complexes derived from benzamide ligands have been shown to possess catalytic activity. For example, copper(I) complexes of N-substituted benzamides have been used as catalysts for oxidation reactions. researchgate.net Similarly, cobalt complexes with amide-based ligands can catalyze the reduction of nitro compounds. researchgate.net This suggests that metal complexes of 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide or its derivatives could be developed as novel catalysts for a range of organic transformations.

Furthermore, the nitroaromatic moiety can be utilized in the development of chemical sensors. nih.gov For instance, coordination polymers have been designed to detect nitrobenzene (B124822) through fluorescence quenching. mdpi.com The electron-deficient nature of the nitro-substituted ring in 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide could potentially be exploited for the design of sensors for electron-rich analytes.

Analytical Reference Standards in Research and Development

In analytical chemistry, reference standards are highly purified compounds used to confirm the identity and purity of a substance and to calibrate analytical instruments. Substituted benzamides are a class of compounds for which analytical standards are available for various research and diagnostic applications. auroraanalytics.com Given its well-defined chemical structure, 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide can be synthesized in high purity and used as a reference standard in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). ljmu.ac.uk Its distinct molecular weight and fragmentation pattern in MS would make it a useful tool for the identification and quantification of related compounds in complex mixtures.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The traditional synthesis of benzamides often involves the use of carboxylic acids and amines with coupling reagents, which can be inefficient and generate significant waste. nih.gov Future research into the synthesis of 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide will likely focus on greener and more sustainable methodologies. One promising approach is the direct synthesis from nitro-compounds via aminocarbonylation and amidation reactions, which utilize nitroarenes as amine surrogates. nih.gov This could streamline the synthesis of the target molecule from its precursor, 4,5-dimethoxy-2-nitrobenzoic acid. fishersci.comchemicalbook.com

Furthermore, the principles of green chemistry are increasingly being applied to amide synthesis. This includes the use of biocatalysis, microwave-assisted synthesis, and the development of solvent-free reaction conditions. These methods aim to reduce the environmental impact by minimizing waste, energy consumption, and the use of hazardous reagents. The adoption of such sustainable practices will be crucial for the environmentally responsible production of 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide and its derivatives.

Advanced Computational Modeling for Predictive Research

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide, advanced computational studies can provide profound insights into its properties and potential applications, guiding experimental work and accelerating the pace of discovery.

Predictive Power of Computational Models

| Computational Technique | Application in Research | Potential Insights for 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide |

|---|---|---|

| Molecular Docking | Predicting binding affinities and modes of interaction with biological targets. | Identification of potential protein targets, elucidation of binding mechanisms, and prediction of biological activity. nih.govresearchgate.net |

| Quantum Mechanics (QM) | Calculating electronic properties, reaction mechanisms, and spectroscopic data. | Understanding the molecule's reactivity, stability, and spectral characteristics. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule and its complexes over time. | Assessing conformational flexibility, stability of protein-ligand complexes, and solvent effects. |

| QSAR | Correlating chemical structure with biological activity. | Predicting the activity of novel derivatives and guiding lead optimization. |

By employing these computational approaches, researchers can build predictive models to screen for potential biological targets, understand structure-activity relationships, and design new analogs with enhanced properties, all before committing to extensive laboratory synthesis and testing.

Discovery of Unexplored Biological Targets and Mechanisms of Action

The biological activity of nitro-containing compounds is diverse, with applications as antibacterial, antiprotozoal, and anticancer agents. researchgate.netnih.gov The mechanism often involves the bioreduction of the nitro group, which can lead to the formation of reactive intermediates. researchgate.net For 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide, a key area of future research will be the identification of its specific biological targets and the elucidation of its mechanism of action.

Substituted benzamides have shown a wide range of pharmacological activities, including antipsychotic, anti-inflammatory, and anticonvulsant effects. researchgate.netnih.gov For instance, some nitrobenzamide derivatives have been investigated as inhibitors of enzymes like inducible nitric oxide synthase (iNOS), which is involved in inflammation. nih.govnih.gov Future studies on 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide could explore its potential as an inhibitor of various enzymes or as a modulator of specific receptors. Techniques such as proteomics and chemical biology approaches could be employed to identify protein binding partners and unravel the molecular pathways through which this compound exerts its effects.

Design and Synthesis of New Functional Materials with Tunable Properties

The unique chemical structure of 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide, featuring aromatic rings, an amide linkage, and a nitro group, makes it an interesting candidate for the development of new functional materials. researchgate.net Nitroaromatic compounds are known for their use in the synthesis of dyes, polymers, and other materials. nih.gov

Research in this area could focus on incorporating this molecule into polymeric structures to create materials with specific optical, electronic, or mechanical properties. The presence of the nitro group, a strong electron-withdrawing group, can influence the electronic properties of the molecule, potentially leading to applications in organic electronics. Furthermore, the ability of the amide group to form hydrogen bonds could be exploited to create self-assembling materials and supramolecular structures with ordered architectures. The tunability of these properties could be achieved by synthesizing derivatives with different substituents on the aromatic rings.

Stereoisomer-Specific Investigations for Enhanced Selectivity

The N-(1-phenylethyl) moiety in 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide introduces a chiral center, meaning the compound can exist as two enantiomers (R and S). It is well-established in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities and metabolic fates.

Future research should focus on the stereoselective synthesis of the individual enantiomers of 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide. This will allow for the investigation of the biological and physical properties of each isomer in isolation. Chiral separation techniques, such as chromatography on chiral stationary phases, will be essential for obtaining enantiomerically pure samples. researchgate.net

Studies on related chiral N-(1-phenylethyl)benzamide derivatives have highlighted the importance of stereochemistry in their interactions with biological targets and in their self-assembly properties. nih.govnih.gov By examining the individual stereoisomers of the target compound, researchers can identify if one enantiomer is more potent or has a more desirable therapeutic profile, leading to the development of more selective and effective agents.

Q & A

Q. What are the standard synthetic routes for 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core. Key steps include nitro-group introduction, methoxy substitution, and coupling with the phenylethylamine moiety. For example, refluxing with acetonitrile and potassium carbonate (K₂CO₃) under anhydrous conditions ensures efficient nucleophilic substitution. Reaction monitoring via thin-layer chromatography (TLC) is critical to confirm intermediate formation. Post-reaction purification involves precipitation with distilled water, followed by recrystallization from methanol/water mixtures to achieve high purity (≥95%) .

| Reaction Parameter | Optimal Conditions |

|---|---|

| Solvent | Acetonitrile or DMF |

| Temperature | Reflux (~80–100°C) |

| Catalyst/Base | K₂CO₃ or NaH |

| Reaction Time | 4–6 hours (monitored by TLC) |

Q. How is the structural confirmation of this compound achieved using spectroscopic techniques?

Methodological Answer: Structural elucidation relies on a combination of ¹H NMR , ¹³C NMR , and IR spectroscopy . For example:

- ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and the phenylethyl group’s methylene/methyl signals (δ 1.2–1.5 ppm for CH₃, δ 3.5–4.0 ppm for CH₂).

- IR : Stretching vibrations for nitro groups (~1520 cm⁻¹) and amide C=O (~1660 cm⁻¹) confirm functional groups . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data when characterizing novel benzamide derivatives?

Methodological Answer: Discrepancies in spectral data (e.g., unexpected NMR shifts or IR peaks) are resolved by:

- Multi-technique validation : X-ray crystallography (for solid-state conformation) vs. solution-state NMR .

- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts, which are compared to experimental data to identify conformational artifacts .

- Isotopic labeling : For ambiguous proton environments, deuterated analogs or 2D NMR (COSY, HSQC) clarify connectivity .

Q. How can computational methods like molecular docking predict the biological activity of 4,5-dimethoxy-2-nitro-N-(1-phenylethyl)benzamide?

Methodological Answer: Molecular docking studies (e.g., using AutoDock Vina) simulate the compound’s interaction with target enzymes (e.g., acetylcholinesterase for Alzheimer’s research). Steps include:

- Protein preparation : Retrieve the target’s crystal structure (PDB ID) and remove water/ligands.

- Ligand preparation : Optimize the compound’s geometry via Gaussian09 at the B3LYP/6-31G* level.

- Docking : Grid parameters centered on the active site (e.g., 20 ų box) with Lamarckian genetic algorithms. Binding affinity (ΔG) and hydrogen-bonding patterns predict inhibitory potential, validated by in vitro enzyme assays .

Q. What experimental design principles apply when assessing enzyme inhibition activity?

Methodological Answer:

- In vitro assays : Use fluorometric or colorimetric substrates (e.g., acetylthiocholine for cholinesterase).

- Controls : Include positive controls (e.g., donepezil) and blanks to normalize background noise.

- Dose-response curves : Test 6–8 concentrations (1 nM–100 µM) to calculate IC₅₀ values.

- Statistical rigor : Triplicate measurements with ANOVA or Student’s t-test (p < 0.05 significance) .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

Methodological Answer: Key challenges include:

- Purification : Column chromatography becomes impractical; switch to fractional crystallization or pH-dependent precipitation.

- Solvent volume : Reduce by 50–70% using rotary evaporation while maintaining solubility.

- Exothermic reactions : Use jacketed reactors for temperature control during nitro-group introduction.

- Yield optimization : Increase catalyst loading (1.2–1.5 equiv) and extend reaction time by 20% .

Data Contradiction Analysis Example

- Case : Discrepancy in NMR shifts for the phenylethyl group (δ 1.3 ppm vs. δ 1.5 ppm).

- Resolution : X-ray data () revealed a twisted conformation in the solid state, while NMR reflects a dynamic equilibrium in solution. DFT calculations (B3LYP/6-311+G**) matched the experimental δ 1.5 ppm, confirming steric hindrance effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.